

Introduction: A Bifunctional Tool for Molecular Engineering

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Compound of Interest

Compound Name: *1-Aminopropane-2-thiol*

CAS No.: 598-36-7

Cat. No.: B1215179

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1-Aminopropane-2-thiol hydrochloride (APTH) is a versatile bifunctional molecule that serves as a critical building block in diverse fields ranging from surface chemistry to drug discovery. Possessing both a primary amine and a secondary thiol group within a compact three-carbon backbone, this compound offers two distinct points of chemical reactivity. The thiol group provides a robust anchor to noble metal surfaces and a potent nucleophile for specific organic reactions, while the amine group presents a site for bioconjugation, charge modification, and further synthetic elaboration.

This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and key applications of APTH, with a particular focus on field-proven protocols and the scientific rationale behind them. The hydrochloride salt form is emphasized, as it is the most common commercial form, offering enhanced stability and solubility in polar solvents, which is crucial for many applications.^{[1][2]}

Identifier	Value	Source
IUPAC Name	1-aminopropane-2-thiol;hydrochloride	[3]
CAS Number	4146-16-1	[3]
Parent CAS	598-36-7	[3]
Molecular Formula	C ₃ H ₁₀ CINS	[4]
Molecular Weight	127.64 g/mol	[4]
Synonyms	1-Amino-2-propanethiol HCl, 2-Mercaptopropylamine HCl	[3][5]

Section 1: Physicochemical Profile and Spectroscopic Signature

A thorough understanding of a molecule's properties is foundational to its effective application. This section details the known and predicted physicochemical and spectroscopic characteristics of APTH.

Core Properties

The properties of APTH are dictated by its functional groups. The thiol is more acidic than a comparable alcohol, and its deprotonation to the thiolate anion significantly enhances its nucleophilicity.[6] The hydrochloride salt ensures that the amine group is protonated, rendering the compound a water-soluble, crystalline solid.

Property	Value / Description	Rationale / Reference
Appearance	White to off-white crystalline solid.	Typical for amine hydrochloride salts.
Melting Point	-66 °C (for a related isomer)	[4] Data for the exact compound is sparse; this is an estimate.
Boiling Point	137.6 °C (for free base)	[5] The salt will decompose before boiling.
Density	0.948 g/cm ³ (for free base)	[5]
pKa (Thiol)	~10-11	Typical for alkyl thiols.[6]
pKa (Amine)	8.76 (Predicted for free base)	[5] The ammonium group (R-NH ₃ ⁺) will have a pKa around 9-10.
Solubility	Expected to be highly soluble in water and polar protic solvents like ethanol. Low solubility in nonpolar organic solvents.	The hydrochloride salt form enhances aqueous solubility. The free amine is miscible with water and many organic solvents.[7]

Spectroscopic Signature for Quality Control

Verifying the identity and purity of APTH is critical. Below are the predicted spectroscopic characteristics that serve as a fingerprint for the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. The spectrum in a solvent like D₂O would show three distinct signals.

Proton Group	Predicted δ (ppm)	Splitting Pattern	Integration	Rationale
-CH ₃	~1.3-1.5	Doublet (d)	3H	Split by the adjacent methine (-CH) proton. Based on data for 2-propanethiol. [8]
-CH(SH)	~3.0-3.3	Multiplet (m)	1H	Split by the adjacent methyl (3 protons) and methylene (2 protons) groups.

| -CH₂(NH₃⁺) | ~3.1-3.4 | Multiplet (m) | 2H | Appears as a multiplet due to splitting by the adjacent methine proton. |

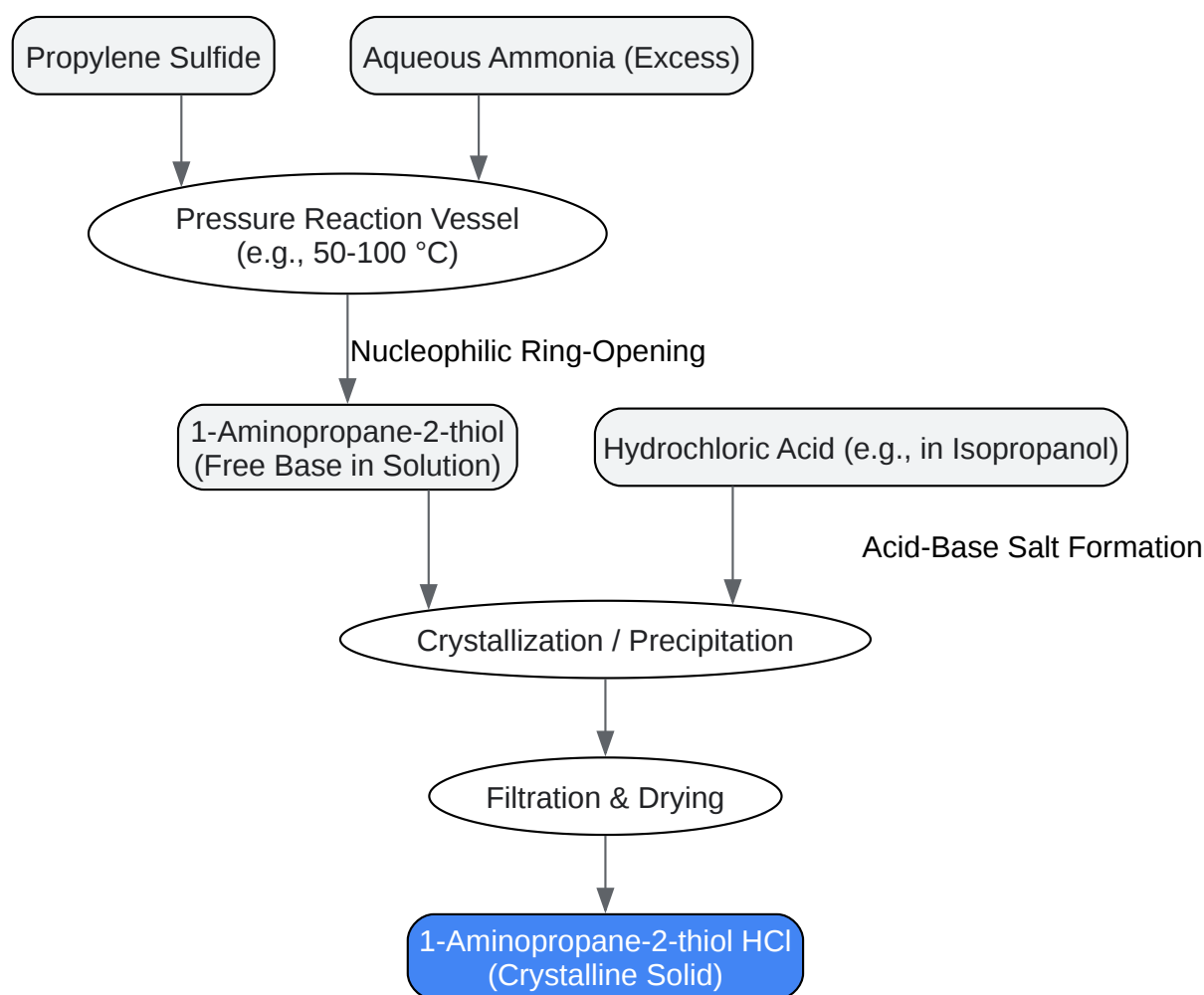
- ¹³C NMR Spectroscopy: A simple spectrum with three signals corresponding to the three unique carbon atoms in the structure is expected.
- FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups.
 - S-H stretch: A weak but sharp band around 2550-2600 cm⁻¹.
 - N-H stretch (as -NH₃⁺): A broad, strong absorption in the 2800-3200 cm⁻¹ region.
 - C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region.
- Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base.
 - [M+H]⁺: Expected at m/z = 92.053. The exact mass is 91.0456.[5]

Section 2: Synthesis Pathway and Quality Control

While APTH is commercially available, understanding its synthesis is valuable for specialized applications or isotopic labeling. A plausible and efficient synthetic route involves the ring-opening of propylene sulfide.

Plausible Synthetic Workflow

This proposed two-step synthesis is analogous to the production of the corresponding amino alcohol from propylene oxide and offers a direct pathway.[9]



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Caption: Plausible synthesis of APTH via ammonolysis of propylene sulfide.

Causality Behind the Method:

- **Nucleophilic Ring-Opening:** Propylene sulfide, a strained three-membered ring, is susceptible to nucleophilic attack. Ammonia, acting as the nucleophile, attacks one of the ring carbons. The attack preferentially occurs at the less sterically hindered carbon (C1), yielding the desired 1-amino-2-thiol product. Using excess ammonia drives the reaction to completion and minimizes the formation of secondary amine byproducts.
- **Salt Formation & Purification:** After the reaction, the product exists as the free base. Introduction of hydrochloric acid in a suitable solvent (like isopropanol, where the hydrochloride salt is less soluble) causes the protonation of the highly basic amine group. This forms the ammonium salt, which precipitates out of the organic solvent, providing an efficient method for both isolation and purification.

Quality Control Protocol

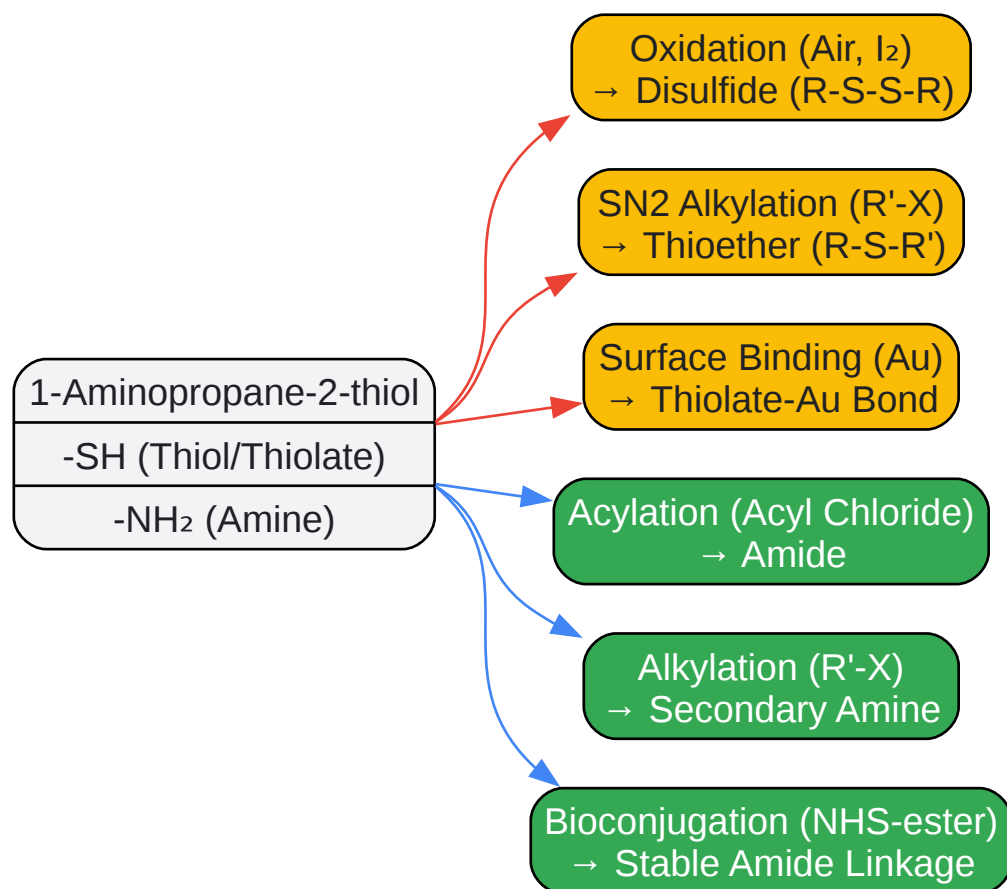
A self-validating system ensures the final product meets specifications.

- **Visual Inspection:** The product should be a white to off-white crystalline solid.
- **Melting Point Analysis:** Determine the melting point range. A sharp range indicates high purity.
- **FT-IR Analysis:** Acquire an IR spectrum and confirm the presence of the key S-H and N-H⁺ stretching bands as described in Section 1.2.
- **¹H NMR Analysis:** Dissolve a sample in D₂O and acquire a proton NMR spectrum. Confirm that the chemical shifts, splitting patterns, and integration ratios match the expected structure (Section 1.2). The absence of significant impurity peaks is critical.
- **Purity by HPLC:** Use a suitable method (e.g., reverse-phase HPLC with UV or ELSD detection) to determine the purity, which should typically be >95% for research applications.

Section 3: Chemical Reactivity and Safe Handling

The utility of APTH stems from the distinct reactivity of its two functional groups. Proper handling is paramount due to its potential hazards and chemical instability.

The Duality of Reactivity



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Caption: Key reaction pathways for the thiol and amine functional groups of APTH.

- **Thiol/Thiolate Reactivity:** The thiol group is the workhorse for surface chemistry. In the presence of a base, it deprotonates to the highly nucleophilic thiolate anion, which readily attacks electrophiles.[6] This is the basis for its reaction with alkyl halides to form thioethers and its high-affinity binding to gold surfaces. The thiol group is also susceptible to oxidation, which can lead to the formation of disulfide bonds, a reaction that can be a liability (unwanted dimerization) or a feature (in redox studies).
- **Amine Reactivity:** The primary amine is a moderately strong base and a good nucleophile. It readily undergoes standard amine reactions such as acylation with acyl chlorides or

anhydrides to form stable amides, and alkylation to form secondary amines. In drug development and biosensor applications, its reaction with activated esters (like N-hydroxysuccinimide esters) is a cornerstone of bioconjugation chemistry.

Laboratory Safety and Handling Protocol

APTH is classified as an irritant and requires careful handling in a controlled laboratory environment.

Hazard Class	Statement	GHS Codes
Acute Toxicity	Harmful if swallowed.	H302
Skin Irritation	Causes skin irritation.	H315
Eye Irritation	Causes serious eye irritation.	H319
Respiratory Irritation	May cause respiratory irritation.	H335

Step-by-Step Handling Procedure:

- **Engineering Controls:** Always handle **1-aminopropane-2-thiol** hydrochloride inside a certified chemical fume hood to avoid inhalation of dust or aerosols.
- **Personal Protective Equipment (PPE):** Wear a lab coat, nitrile gloves, and chemical splash goggles that conform to EU EN166 or US NIOSH standards.
- **Dispensing:** When weighing the solid, use a spatula and avoid creating dust. If preparing solutions, add the solid slowly to the solvent.
- **Storage:** Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, consider placing the container inside a desiccator with an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and air oxidation.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Section 4: Core Application: Amine-Terminated Self-Assembled Monolayers (SAMs)

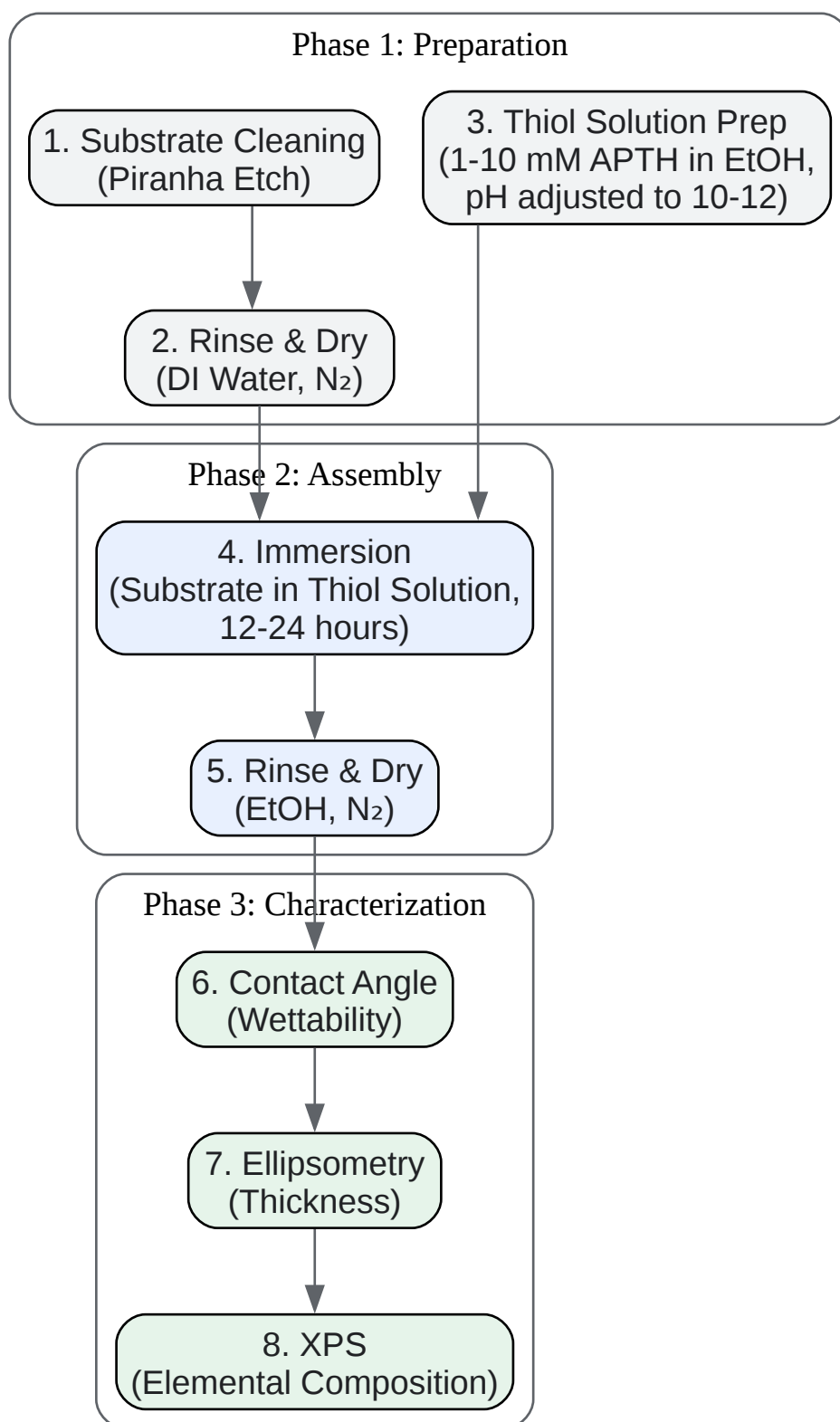
One of the most powerful applications of APTH is the formation of amine-terminated self-assembled monolayers (SAMs) on gold surfaces. These SAMs transform a simple gold substrate into a chemically functional platform for biosensors, cell culture studies, and nanotechnology.

Mechanism and Scientific Rationale

The process is driven by the strong, spontaneous coordination between the sulfur atom of the thiol and the gold surface, forming a stable gold-thiolate bond. The alkyl chains of the APTH molecules then pack together due to van der Waals forces, creating a dense, ordered monolayer. This process exposes a high density of primary amine groups at the surface-environment interface, which are then available for subsequent chemical modification.

Workflow for SAM Preparation and Characterization

This workflow integrates the necessary steps to produce and validate a high-quality amine-terminated surface.



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Caption: A comprehensive workflow for the preparation and validation of APTH SAMs.

Detailed Experimental Protocol

This protocol provides a self-validating system for generating reproducible, high-quality amine-functionalized surfaces.

Part A: Gold Substrate Preparation

- **Piranha Solution Preparation (Extreme Caution!):** In a designated glass beaker inside a fume hood, slowly add 1 part 30% hydrogen peroxide (H_2O_2) to 3 parts concentrated sulfuric acid (H_2SO_4). The solution is highly exothermic and a powerful oxidant.
- **Substrate Cleaning:** Using non-magnetic tweezers, immerse the gold-coated substrates in the fresh piranha solution for 5-10 minutes. This process removes organic contaminants.
- **Rinsing and Drying:** Carefully remove the substrates and rinse them copiously with deionized (DI) water. Immediately dry the substrates under a gentle stream of high-purity nitrogen gas. Use the substrates immediately to prevent re-contamination.

Part B: Monolayer Assembly

- **Thiol Solution Preparation:** Prepare a 1 mM solution of **1-aminopropane-2-thiol** hydrochloride in absolute ethanol.
- **pH Adjustment (Critical Step):** To deprotonate the amine hydrochloride and free the thiol for binding, the pH must be raised. While stirring, add a weak base, such as ammonium hydroxide or triethylamine, dropwise until the pH of the solution is approximately 10-12 (check with pH paper).
 - **Causality:** The hydrochloride salt form protects the amine but passivates the thiol. The base removes the proton from the R-SH group (and the R-NH_3^+ group), generating the reactive thiolate (R-S^-) species that readily binds to the gold surface.
- **Sonication:** Sonicate the basic thiol solution for 5-10 minutes to ensure complete dissolution.
- **Immersion:** Place the clean, dry gold substrates into the thiol solution. Seal the container to minimize solvent evaporation and contamination.

- Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.
- Final Rinse: Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) thiols. Dry under a stream of nitrogen.

Part C: Surface Characterization

- Contact Angle Goniometry: Measure the static or advancing water contact angle. A successful hydrophilic amine-terminated surface should exhibit a relatively low water contact angle. This confirms a change in surface energy.[10]
- Ellipsometry: Measure the thickness of the organic layer on the gold surface. The measured thickness should be consistent with the length of the APTH molecule, confirming monolayer (not multilayer) formation.[1]
- X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The high-resolution spectra should confirm the presence of N 1s, S 2p, and C 1s peaks, providing definitive evidence of a successful APTH monolayer.[1][10]

Conclusion and Future Outlook

1-Aminopropane-2-thiol hydrochloride is a deceptively simple molecule with profound utility. Its defined structure, dual reactivity, and capacity for spontaneous self-organization make it an indispensable tool for scientists and engineers. As demonstrated, its primary application in forming well-defined amine-terminated surfaces provides a gateway to complex surface engineering for biosensors, targeted drug delivery platforms, and fundamental biological studies. Beyond surfaces, its role as a synthetic building block allows for the creation of novel therapeutics and functional materials. The continued exploration of this and related aminothiols will undoubtedly fuel further innovation at the interface of chemistry, biology, and materials science.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

- LookChem. (n.d.). **1-Aminopropane-2-thiol**. Retrieved from [\[Link\]](#)
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. *Life* (Basel, Switzerland), 8(4), 43.
- Veiseh, M., Zareie, M. H., & Zhang, M. (2002). Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages. *Langmuir*, 18(17), 6671-6678.
- Google Patents. (2007). CN101033193A - Method of synthesizing 2-aminopropanol.
- Royal Society of Chemistry. (2015). Self-assembly of amino-terminated monolayers depending on the chemical structure. *New Journal of Chemistry*.
- SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.
- ResearchGate. (2008). Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection.
- Doc Brown's Chemistry. (n.d.). ¹H NMR spectra of propan-2-amine. Retrieved from [\[Link\]](#)
- Shida, A., et al. (2004). Thermal Characterization of Amino-Terminated Self-Assembled Monolayers. *Transactions of the Materials Research Society of Japan*, 29(1), 343-346.
- Google Patents. (2016). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- ACS Publications. (2002). Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages. *Langmuir*.
- Frontiers Media. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. *Frontiers in Chemistry*.
- MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- Evans, M. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ¹H NMR and IR spectra of compounds 2-5.
- NIH National Center for Biotechnology Information. (2013). Thiol Reactive Probes and Chemosensors. PubMed Central.
- Sciencemadness Wiki. (2020). Isopropylamine. Retrieved from [\[Link\]](#)
- The Chemical Society of Japan. (2000). Surface pK_a of Amine-Terminated Self-assembled Monolayers Evaluated by Direct Observation of Counter Anion by FT-Surface Enhanced

Raman Spectroscopy. Chemistry Letters.

- ChemicalBook. (n.d.). Ethyl 2-aminopropanoate hydrochloride(617-27-6) 1H NMR spectrum.
- CymitQuimica. (n.d.). TR-A630073 - **1-aminopropane-2-thiol**-hydrochloride | 4146-16-1.
- PubChem. (n.d.). 2-Propanethiol, 1-amino-, hydrochloride. Retrieved from [[Link](#)]

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol Reactive Probes and Chemosensors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. 2-Propanethiol, 1-amino-, hydrochloride | C3H10CINS | CID 145727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. lookchem.com [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. Isopropylamine - Sciencemadness Wiki [[sciencemadness.org](https://www.sciencemadness.org/)]
- 8. 2-Propanethiol(75-33-2) 1H NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com/)]
- 9. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
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